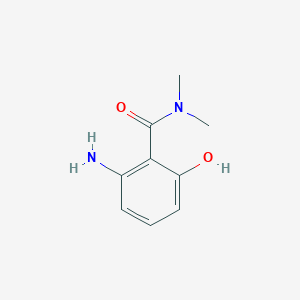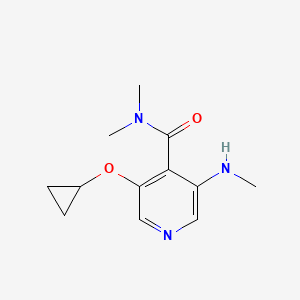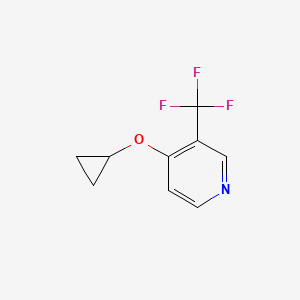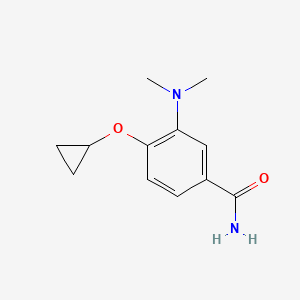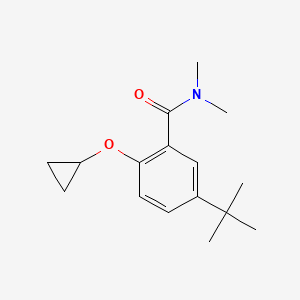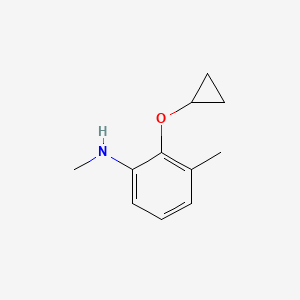
2-Cyclopropoxy-N,3-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-N,3-dimethylaniline is an organic compound that features a cyclopropoxy group attached to an aniline ring, which is further substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N,3-dimethylaniline typically involves the alkylation of N,3-dimethylaniline with a cyclopropyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds as follows: [ \text{N,3-dimethylaniline} + \text{Cyclopropyl halide} \rightarrow \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-N,3-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding quinones.
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aniline ring undergoes nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nitration with HNO₃ and H₂SO₄, sulfonation with SO₃, and halogenation with Br₂ or Cl₂.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-N,3-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-N,3-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylaniline: A tertiary amine with similar structural features but lacks the cyclopropoxy group.
2,6-Dimethylaniline: An aniline derivative with two methyl groups but no cyclopropoxy group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the aniline structure.
Uniqueness
2-Cyclopropoxy-N,3-dimethylaniline is unique due to the presence of both the cyclopropoxy group and the N,3-dimethylaniline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
2-cyclopropyloxy-N,3-dimethylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-10(12-2)11(8)13-9-6-7-9/h3-5,9,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
XRWCCJXQXNROIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


